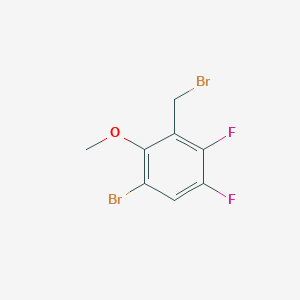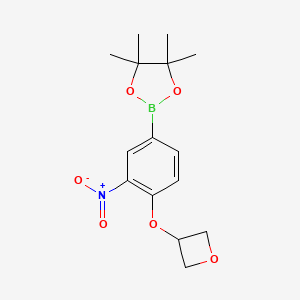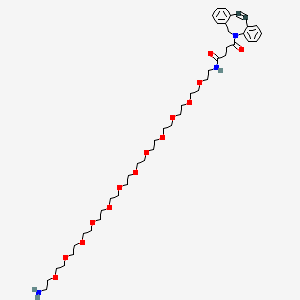
R-(+)-Aminoglutethimide L-Tartrate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(+)-Aminoglutethimide L-Tartrate Salt is a chemical compound known for its role as an inhibitor of aromatase and adrenal steroidogenesis . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound has a molecular formula of C13H16N2O2•C4H6O6 and a molecular weight of 382.37 .
Méthodes De Préparation
The synthesis of R-(+)-Aminoglutethimide L-Tartrate Salt involves several steps, including the resolution of enantiomers and the formation of diastereomeric salts. One common method involves the reaction of aminoglutethimide with L-tartaric acid to form the desired salt. The resolution of enantiomers is typically achieved through crystallization techniques, where the diastereomeric salts are separated based on their different solubilities .
Industrial production methods often involve large-scale crystallization processes to obtain high-purity this compound. These methods are designed to be cost-effective and efficient, ensuring the consistent production of the compound for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
R-(+)-Aminoglutethimide L-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
R-(+)-Aminoglutethimide L-Tartrate Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its role as an aromatase inhibitor.
Medicine: It is used in the development of pharmaceuticals for the treatment of hormone-related conditions, such as breast cancer.
Industry: The compound is utilized in the production of other chemicals and pharmaceuticals .
Mécanisme D'action
R-(+)-Aminoglutethimide L-Tartrate Salt exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, the compound reduces the production of estrogens, which is beneficial in the treatment of hormone-sensitive cancers. Additionally, it inhibits adrenal steroidogenesis, further reducing the levels of steroid hormones .
Comparaison Avec Des Composés Similaires
R-(+)-Aminoglutethimide L-Tartrate Salt is unique in its dual role as an aromatase inhibitor and an inhibitor of adrenal steroidogenesis. Similar compounds include:
Aminoglutethimide: The parent compound, which also inhibits aromatase but lacks the specific properties conferred by the L-tartrate salt.
Letrozole: Another aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: A non-steroidal aromatase inhibitor with similar applications in hormone-sensitive cancers
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propriétés
Formule moléculaire |
C17H22N2O8 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m0./s1 |
Clé InChI |
DQUXPVVSVXIQNE-ZOWNYOTGSA-N |
SMILES isomérique |
CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)


![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)

![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)



![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)

![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
